molecular formula C9H16O2 B061612 (2R,3S)-3-Hexyloxirane-2-carbaldehyde CAS No. 163748-80-9

(2R,3S)-3-Hexyloxirane-2-carbaldehyde

Katalognummer B061612
CAS-Nummer: 163748-80-9
Molekulargewicht: 156.22 g/mol
InChI-Schlüssel: CXWONQXFWHZHPN-IUCAKERBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R,3S)-3-Hexyloxirane-2-carbaldehyde, also known as 3-Hexyl-2,3-epoxypropanal, is a chemical compound that belongs to the class of aldehydes. It is widely used in scientific research for its unique properties and potential applications.

Wirkmechanismus

The mechanism of action of (2R,3S)-3-Hexyloxirane-2-carbaldehyde is not well understood. However, it is believed to act as a chiral building block in various chemical reactions. It is also believed to have potential applications in the synthesis of biologically active compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (2R,3S)-3-Hexyloxirane-2-carbaldehyde. However, it has been reported to have low toxicity and is not expected to have any significant adverse effects on human health.

Vorteile Und Einschränkungen Für Laborexperimente

(2R,3S)-3-Hexyloxirane-2-carbaldehyde has several advantages for lab experiments. It is a chiral building block that can be used in various chemical reactions. It is also relatively easy to synthesize using a three-step process. However, one limitation of (2R,3S)-3-Hexyloxirane-2-carbaldehyde is that it is not commercially available and must be synthesized in the lab.

Zukünftige Richtungen

There are several future directions for the use of (2R,3S)-3-Hexyloxirane-2-carbaldehyde in scientific research. It can be used as a building block for the synthesis of new chiral compounds with potential applications in medicine and drug discovery. It can also be used as a reagent for the synthesis of chiral oxazolines and oxazolidines. Additionally, further research can be conducted to better understand the mechanism of action of (2R,3S)-3-Hexyloxirane-2-carbaldehyde and its potential applications in various chemical reactions.
In conclusion, (2R,3S)-3-Hexyloxirane-2-carbaldehyde is a unique chemical compound that has potential applications in various scientific research areas. Its chiral properties make it a valuable building block for the synthesis of new compounds with potential applications in medicine and drug discovery. Further research is needed to better understand its mechanism of action and potential applications in various chemical reactions.

Synthesemethoden

(2R,3S)-3-Hexyloxirane-2-carbaldehyde can be synthesized from hexanal in a three-step process. The first step involves the conversion of hexanal to (2R,3S)-3-hexanol using a chiral catalyst. The second step involves the oxidation of (2R,3S)-3-hexanol to (2R,3S)-3-hexyl-2,3-epoxypropanol using a mild oxidizing agent. Finally, (2R,3S)-3-hexyl-2,3-epoxypropanol is converted to (2R,3S)-3-Hexyloxirane-2-carbaldehyde using an acid catalyst.

Wissenschaftliche Forschungsanwendungen

(2R,3S)-3-Hexyloxirane-2-carbaldehyde has been used in various scientific research applications. It has been used as a building block for the synthesis of various chiral compounds. It has also been used as a reagent for the synthesis of chiral oxazolines and oxazolidines. Additionally, it has been used as a starting material for the synthesis of biologically active compounds.

Eigenschaften

CAS-Nummer

163748-80-9

Produktname

(2R,3S)-3-Hexyloxirane-2-carbaldehyde

Molekularformel

C9H16O2

Molekulargewicht

156.22 g/mol

IUPAC-Name

(2R,3S)-3-hexyloxirane-2-carbaldehyde

InChI

InChI=1S/C9H16O2/c1-2-3-4-5-6-8-9(7-10)11-8/h7-9H,2-6H2,1H3/t8-,9-/m0/s1

InChI-Schlüssel

CXWONQXFWHZHPN-IUCAKERBSA-N

Isomerische SMILES

CCCCCC[C@H]1[C@@H](O1)C=O

SMILES

CCCCCCC1C(O1)C=O

Kanonische SMILES

CCCCCCC1C(O1)C=O

Synonyme

Oxiranecarboxaldehyde, 3-hexyl-, (2R-trans)- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.